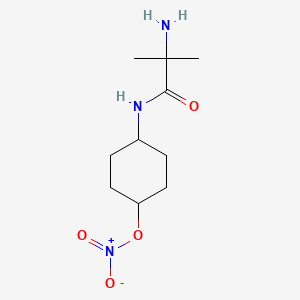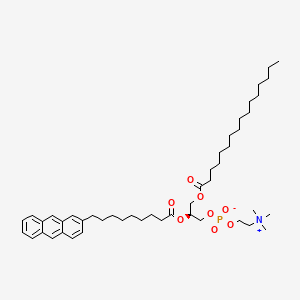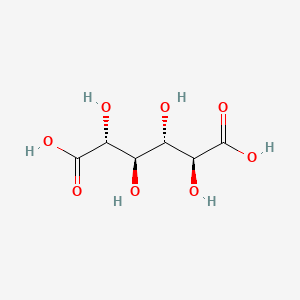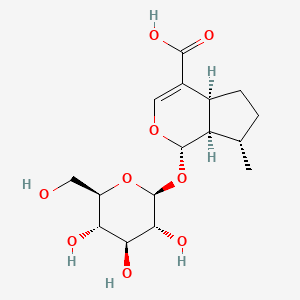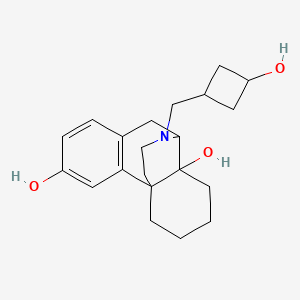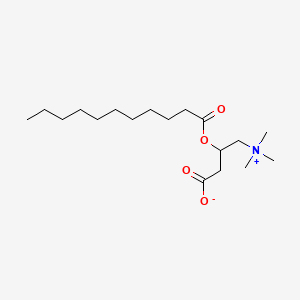![molecular formula C12H17N3OS B1227692 1,3-二甲基-5-[(1-甲基-2-吡咯烷亚基)乙亚基]-2-硫代咪唑烷并-4-酮 CAS No. 2445-60-5](/img/structure/B1227692.png)
1,3-二甲基-5-[(1-甲基-2-吡咯烷亚基)乙亚基]-2-硫代咪唑烷并-4-酮
描述
Synthesis Analysis
The synthesis of related compounds involves various methods, including condensation reactions, cycloaddition, and the use of catalysts to facilitate the formation of complex structures. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy, indicating a complex process involving multiple steps and the formation of dimer structures in some cases (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using spectroscopic methods and density functional theory (DFT) calculations. Studies have revealed details about the electronic structure, vibrational modes, and intramolecular interactions, such as hydrogen bonding and charge delocalization, which are crucial for understanding the stability and reactivity of these compounds (Singh et al., 2013).
Chemical Reactions and Properties
Research into the chemical reactions of similar compounds has highlighted their potential for forming complexes with metals, as well as their electrochemical properties. For instance, the reaction of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one with metal salts resulted in complexes with NiII, CoII, and CuII, studied for their electrochemical behavior (Beloglazkina et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, of related compounds have been characterized. Techniques like X-ray diffraction and Hirshfeld surface analysis offer insights into the molecular arrangement and interactions within crystals, which can affect the material's properties and applications (Hernandez et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, have been explored through computational studies and experimental observations. DFT and AIM studies provide a deeper understanding of the electron distribution, potential reactive sites, and the nature of chemical bonds, which are critical for predicting the behavior of these compounds in various chemical environments (Singh et al., 2013).
科学研究应用
合成和衍生物形成
1,3-二甲基-5-[(1-甲基-2-吡咯烷亚基)乙亚基]-2-硫代咪唑烷并-4-酮和相关化合物已用于各种合成工艺。它们用于制备 1,4-二氢吡啶衍生物、咪唑啉酮和吡啶亚基乙酸盐,证明了它们在化学反应中的多功能性。例如,与伯胺和肼合剂反应分别产生 1,4-二氢吡啶和咪唑啉酮,展示了它们的反应性和产生多种化合物的潜力(Stanovnik 等人,2002)。
抗菌活性
该化合物的一些衍生物表现出抗菌特性。例如,使用类似化合物合成的稠合异恶唑和吡唑衍生物已显示出对金黄色葡萄球菌和白喉棒状杆菌的抑制作用(Dabholkar 和 Ansari,2009)。这表明在开发新的抗菌剂中具有潜在应用。
络合物形成和稳定性分析
该化合物因其与碘形成配合物的能力而受到研究,这与治疗甲状腺功能亢进症有关。密度泛函理论 (DFT)、分子中的原子 (AIM) 和自然键轨道 (NBO) 等分析已用于研究这些配合物的分子参数和稳定性,揭示了它们在潜在医学应用中的见解(Tavakol 等人,2012)。
缺乏特定的抗 HIV 活性
有趣的是,已经测试了 1,3-二甲基-5-[(1-甲基-2-吡咯烷亚基)乙亚基]-2-硫代咪唑烷并-4-酮的某些衍生物的抗 HIV 特性。然而,研究表明这些化合物没有表现出特定的抗 HIV 活性,突出了药物开发中靶向研究的重要性(Mahajan 等人,2012)。
抗癌潜力
一些与该化合物相关的含有吡啶部分的噻唑和咪唑烷并衍生物已显示出抗癌活性。这些化合物针对人乳腺癌细胞系 MCF-7 进行了评估,表明它们在癌症治疗研究中的潜力(Al-Saleem 等人,2018)。
安全和危害
属性
IUPAC Name |
(5Z)-1,3-dimethyl-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-13-8-4-5-9(13)6-7-10-11(16)15(3)12(17)14(10)2/h6-7H,4-5,8H2,1-3H3/b9-6-,10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRPCRZFBUCPSR-LFPVQMOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC=C2C(=O)N(C(=S)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C=C\2/C(=O)N(C(=S)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one | |
CAS RN |
2445-60-5 | |
| Record name | 1,3-dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



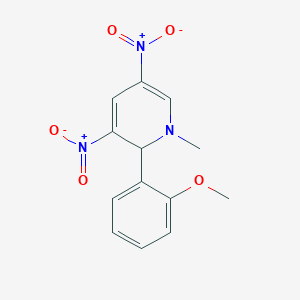
![4-[[7-Methyl-4-(phenylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]methyl]morpholine](/img/structure/B1227610.png)

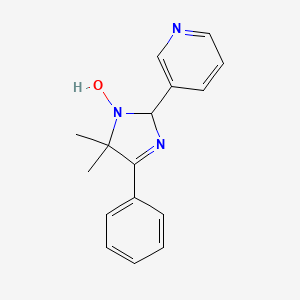
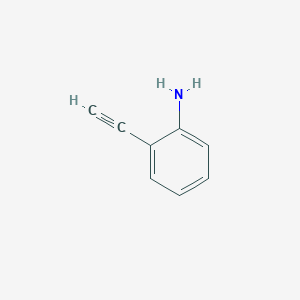
![(4-Ethylidene-6,7-dimethyl-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl) acetate](/img/structure/B1227622.png)

